Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene-
Description
Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- (CAS: 22139-83-9), also known as 5,5'-(Methylenebisthiobismethylene)bis(3-phenyl-2,4-imidazolidinedione), is a bis-hydantoin derivative featuring a sulfur-containing thiodimethylene bridge (-SCH₂S-) linking two 5,5-diphenylhydantoin moieties . Its molecular formula is C₂₁H₂₀N₄O₄S₂ (MW: 456.54 g/mol), distinguishing it from simpler hydantoins like phenytoin (5,5-diphenylhydantoin) through the incorporation of sulfur atoms, which may influence redox properties and metal-binding capabilities .
Structurally, the compound retains the imidazolidinedione core of hydantoins but is substituted with phenyl groups at the 5-positions and a thiodimethylene spacer at the 5,5'-positions. This design enhances molecular rigidity and may modulate biological interactions, such as anticonvulsant or anticancer activity, compared to non-bridged analogs .
Properties
CAS No. |
22131-40-4 |
|---|---|
Molecular Formula |
C20H18N4O4S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-[(2,5-dioxo-4-phenylimidazolidin-1-yl)methylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O4S/c25-17-15(21-20(28)24(17)14-9-5-2-6-10-14)11-29-12-23-18(26)16(22-19(23)27)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,28)(H,22,27) |
InChI Key |
KSPXTLGDCLQQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CSCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene (CAS No. 22131-40-4) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and neuropharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
Hydantoin derivatives are characterized by a five-membered ring structure containing nitrogen and carbon atoms. The specific compound in focus features two phenyl groups and a thiodimethylene bridge, which may influence its biological activity.
Antitumor Activity
Recent studies have indicated that hydantoin derivatives exhibit significant antitumor properties. For instance:
- Mechanism of Action : Hydantoin compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated that hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cancer types .
Antimicrobial Activity
Hydantoin derivatives have also been evaluated for their antimicrobial properties:
- Research Findings : A study assessed the efficacy of hydantoin compounds against various bacterial strains. The results indicated that certain hydantoins displayed significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compounds were effective in reducing biofilm formation, which is crucial for combating chronic infections caused by biofilm-forming bacteria.
Neuropharmacological Effects
The exploration of hydantoin's effects on the central nervous system has revealed promising results:
- 5-HT7 Receptor Modulation : Hydantoin derivatives have been identified as selective antagonists for the serotonin 5-HT7 receptor. This receptor is implicated in mood regulation and has been targeted for antidepressant drug development. Studies show that these compounds exhibit significant binding affinity to the receptor, with potential antidepressant effects confirmed in vivo .
Summary of Biological Activities
| Biological Activity | Evidence | Remarks |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Effective against breast and colon cancer cells |
| Antimicrobial | Significant antibacterial effects | Effective against resistant bacterial strains |
| Neuropharmacological | Modulation of 5-HT7 receptor | Potential for antidepressant development |
Scientific Research Applications
Chemical Properties and Structure
Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- is characterized by its unique molecular structure, which includes two phenyl groups and a thiodimethylene bridge. Its molecular formula is C16H14N2O2S, with a molecular weight of approximately 410.4 g/mol. The structural features contribute to its biological activities and potential therapeutic applications.
Pharmaceutical Applications
-
Anticancer Activity :
- Studies have indicated that hydantoin derivatives can exhibit significant anticancer properties. Research suggests that hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- may modulate various biological pathways involved in cancer progression. For instance, it has been investigated for its ability to inhibit tumor cell growth in vitro.
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with microbial membranes, potentially leading to cell death. Various studies have reported its efficacy against a range of bacterial strains.
-
Neuroprotective Effects :
- There is emerging evidence that hydantoin derivatives may possess neuroprotective effects. These compounds are being studied for their potential to protect neuronal cells from oxidative stress and apoptosis.
Agricultural Applications
-
Pesticides :
- Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- has been explored for use in agricultural chemicals due to its biological activity against pests. Its efficacy as a pesticide can be attributed to its ability to disrupt the biological processes of target organisms.
-
Herbicides :
- Research indicates that this compound may also have herbicidal properties. Studies are ongoing to evaluate its effectiveness in controlling unwanted plant species while minimizing environmental impact.
Case Studies and Research Findings
- Anticancer Research : A study published in a peer-reviewed journal highlighted the effectiveness of hydantoin derivatives in inhibiting specific cancer cell lines. The research demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells.
- Microbial Inhibition : Another study focused on the antimicrobial properties of hydantoin derivatives against resistant bacterial strains. The results indicated significant inhibition zones compared to standard antibiotics.
- Environmental Impact Assessment : Research evaluating the environmental impact of using hydantoin-based pesticides showed promising results in terms of reduced toxicity to non-target organisms while maintaining efficacy against pests.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Hydantoin, 3,3'-diphenyl-5,5'-thiodimethylene- and analogous hydantoin derivatives:
Structural and Functional Insights
Thiodimethylene Bridge vs. In contrast, halogenated bridges (e.g., bromoalkyl chains in derivatives from ) improve anticancer potency but may increase toxicity .
Anticonvulsant Activity: Phenytoin’s efficacy arises from sodium channel blockade, while thiodimethylene derivatives might exhibit modified pharmacokinetics due to increased molecular weight and sulfur-mediated interactions . Spinorphin conjugates with 5,5-diphenylhydantoin show activity in drug-resistant epilepsy models, suggesting the thiodimethylene variant could similarly target refractory seizures .
Anticancer Potential: Bromoalkyl phenytoin analogs demonstrate strong antileukemic effects, with HL-60 cells showing greater sensitivity than U937 cells .
Toxicity Considerations: Ethylenediimino-bridged hydantoins (e.g., CAS: 6943-65-3) exhibit high intraperitoneal toxicity (LD₅₀: 200 mg/kg in mice), highlighting the impact of bridge composition on safety .
Q & A
Q. What is the structural significance of the hydantoin scaffold in pharmacological activity?
The hydantoin core (imidazolidine-2,4-dione) enables diverse pharmacological interactions due to its planar, heterocyclic structure with hydrogen-bonding sites. The 5,5-diphenyl substitution in derivatives like phenytoin enhances anticonvulsant activity by stabilizing sodium channel interactions in neuronal membranes . Modifications at the 3,3'-positions (e.g., thiodimethylene bridges) may alter steric and electronic properties, influencing bioavailability and target specificity .
Q. What are common synthetic routes for 5,5-diphenylhydantoin derivatives?
Classical methods involve condensation of benzil derivatives with urea under acidic conditions. Advanced protocols use ultrasound-assisted green synthesis to improve yield and reduce reaction time (e.g., symmetrical benzils reacting with thiourea derivatives in ethanol/water mixtures) . For 3,3'-thiodimethylene analogs, post-synthetic modifications like alkylation or Schiff base formation are employed .
Advanced Research Questions
Q. How can structural modifications optimize ABCB1-inhibitory properties in hydantoin derivatives?
Substituting the 5,5-phenyl groups with selenoether or methoxymethyl moieties enhances ABCB1 inhibition, as seen in seleno-diphenylhydantoin derivatives. Comparative in vitro assays (e.g., T-lymphoma cell viability studies) and molecular docking analyses reveal that bulky substituents improve binding to ABCB1’s hydrophobic pockets .
Q. What strategies resolve contradictions in anticonvulsant efficacy data across hydantoin derivatives?
Discrepancies in efficacy often arise from substituent-dependent pharmacokinetics. For example, 5,5-dimethylhydantoin shows weaker blood-brain barrier penetration than 5,5-diphenyl analogs. Systematic in vivo studies (e.g., rodent seizure models) paired with HPLC-based bioavailability assessments can clarify structure-activity relationships .
Q. How do crystallographic data inform the design of hydantoin-based therapeutics?
X-ray crystallography of 3-hexyl-5,5-diphenylimidazolidine-2,4-dione reveals key intermolecular interactions (e.g., π-π stacking of phenyl groups) that stabilize crystal packing and correlate with solubility. These insights guide the design of derivatives with improved crystallinity for formulation .
Q. What methodologies assess the toxicological profile of 3,3'-diphenyl-5,5'-thiodimethylene-hydantoin?
Intraperitoneal LD50 assays in murine models (e.g., 200 mg/kg in mice) and thermal decomposition studies (monitoring NOx emissions) are critical. Toxicity is mitigated by introducing hydroxylmethyl groups, as in MDM hydantoin, which reduce metabolic activation risks .
Q. How can regioselectivity challenges in hydantoin functionalization be addressed?
Rhodium-catalyzed hydroformylation with diphosphite ligands (e.g., 2,2′-bis[(1,1′-diphenyl-2,2′-diyl)phosphito]) enables regioselective modifications. Kinetic studies show ligand concentration independence above a threshold (n ≥ 2), simplifying scale-up .
Methodological Guidance
Q. What analytical techniques validate hydantoin derivative purity and structure?
- NMR : H and C NMR confirm substituent integration (e.g., phenyl protons at δ 7.2–7.5 ppm) .
- HPLC-MS : Quantifies impurities (e.g., <0.1% unspecified by USP guidelines) using C18 columns with acetonitrile/water gradients .
- X-ray Diffraction : Resolves stereochemical ambiguities in crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
